molecular formula C9H6N4 B8714134 7-Azidoisoquinoline CAS No. 218301-40-7

7-Azidoisoquinoline

Cat. No.: B8714134
CAS No.: 218301-40-7
M. Wt: 170.17 g/mol
InChI Key: WWNQKPVKQSUGCZ-UHFFFAOYSA-N
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Description

These derivatives are characterized by a fused indenoisoquinoline scaffold modified with nitrogen substitutions (e.g., at position 7) and functionalized side chains. The synthesis of these compounds involves multi-step reactions, including Mitsunobu coupling, oxidation, and nucleophilic substitution, to introduce diverse substituents that modulate their physicochemical and biological properties .

Properties

CAS No.

218301-40-7

Molecular Formula

C9H6N4

Molecular Weight

170.17 g/mol

IUPAC Name

7-azidoisoquinoline

InChI

InChI=1S/C9H6N4/c10-13-12-9-2-1-7-3-4-11-6-8(7)5-9/h1-6H

InChI Key

WWNQKPVKQSUGCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)N=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Yield: Nitro-containing derivatives (e.g., compound 65) exhibit higher yields (61%) compared to morpholino-substituted analogs (40–38%) . The electron-withdrawing nitro group may enhance reaction efficiency. Hydrophilic substituents (e.g., 2-hydroxyethylamino in compound 31) result in lower yields (20%), likely due to challenges in purification .

Thermal Stability: Compounds 18–22 with bulky alkylamino groups demonstrate high thermal stability (melting points up to 324°C), suggesting strong intermolecular interactions .

Spectral Consistency :

  • All derivatives were confirmed via $^1$H NMR and ESIMS, with experimental data matching theoretical calculations .

Comparison with Broader Isoquinoline Analogs

While the evidence primarily focuses on 7-Aza-indenoisoquinolines, other isoquinoline derivatives provide contextual insights:

Table 2: Comparison with Non-Aza Isoquinoline Derivatives

Compound Class Example (CAS/Structure) Key Features Reference
7-Hydroxy-N-oxide 7-Hydroxy-6-methoxy-1-methyl-3,4-dihydroisoquinoline-15N-oxide Contains N-oxide group; distinct $^{13}$C NMR shifts
7-Substituted Esters Ethyl 7-Methoxy-1-methylisoquinoline-3-carboxylate Electron-donating methoxy group; validated via $^1$H/$^{13}$C NMR
7-Bromo Derivatives 7-Bromoisoquinoline-4-carboxylic acid Halogen substituent; high purity available for research

Key Differences:

  • Electronic Effects: Nitro and morpholino groups in 7-Aza-indenoisoquinolines introduce polar interactions absent in methoxy or bromo-substituted analogs .
  • Biological Relevance: Unlike ester or bromo derivatives, 7-Aza-indenoisoquinolines are explicitly designed for Topoisomerase I inhibition, though biological data remain unreported in the evidence .

Implications for Drug Development

The structural versatility of 7-Aza-indenoisoquinolines allows fine-tuning of solubility, stability, and target affinity. For instance:

  • Morpholino Groups: Enhance solubility but may reduce cellular uptake due to increased hydrophilicity .
  • Nitro Groups : Improve synthetic yields but could introduce metabolic instability .

Further studies correlating substituent effects with anticancer activity are critical to advancing these compounds.

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